molecular formula C29H24N6O8 B2642560 4-(2,4-bis((4-methoxyphenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 313660-33-2

4-(2,4-bis((4-methoxyphenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B2642560
CAS No.: 313660-33-2
M. Wt: 584.545
InChI Key: IIYKTZAOPUDVIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-bis((4-methoxyphenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a sophisticated synthetic organic compound designed for advanced research applications. This chemical features a complex molecular architecture that integrates a 3,4-dihydroquinoxalin-2(1H)-one core, a scaffold recognized for its significance in medicinal chemistry . The structure is further functionalized with a 3,5-dinitrobenzoyl unit, a moiety known to participate in π-π stacking interactions, which are critical in crystal engineering and the study of intermolecular binding interactions . The presence of bis(4-methoxyphenyl)amino groups enhances the molecule's electronic properties and potential for forming complex supramolecular structures. This compound is intended For Research Use Only and is not for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to explore its potential in various fields. Its unique structure suggests possible applications as a key intermediate in the synthesis of novel heterocyclic systems, which are prevalent in pharmaceutical development . The dihydroquinoxalinone core is a known precursor in rearrangements to produce biologically active benzimidazole derivatives, a privileged scaffold in drug discovery . Additionally, the dinitroaromatic system and methoxyphenyl groups make it a candidate for investigation in materials science, particularly in the development of organic semiconductors or as a building block for metal-organic frameworks (MOFs) due to its potential for strong intermolecular interactions and complex coordination geometry . Researchers can leverage this molecule to study structure-activity relationships, molecular recognition, and as a specialized monomer for constructing functional polymers.

Properties

IUPAC Name

4-[2,4-bis(4-methoxyanilino)-3,5-dinitrobenzoyl]-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N6O8/c1-42-19-11-7-17(8-12-19)30-26-21(29(37)33-16-25(36)32-22-5-3-4-6-23(22)33)15-24(34(38)39)27(28(26)35(40)41)31-18-9-13-20(43-2)14-10-18/h3-15,30-31H,16H2,1-2H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYKTZAOPUDVIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C(=C(C=C2C(=O)N3CC(=O)NC4=CC=CC=C43)[N+](=O)[O-])NC5=CC=C(C=C5)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N6O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2,4-bis((4-methoxyphenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of 3,4-dihydroquinoxalin-2(1H)-ones has been extensively documented. Various methods include:

  • Cyclization reactions involving 1,2-phenylenediamine and different acylating agents.
  • Multicomponent coupling reactions , which allow for the introduction of various substituents that can enhance biological activity .

Antibacterial Activity

Recent studies have demonstrated that derivatives of 3,4-dihydroquinoxalin-2(1H)-one exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:

  • Compound 5i showed equipotent activity against tested strains, while 5j , with a fluorine substituent, displayed good activity against all strains tested .
  • Table 1 summarizes the antibacterial activity of various derivatives:
CompoundStructureGram-Negative Activity (Zone of Inhibition mm)Gram-Positive Activity (Zone of Inhibition mm)
5aHE. coli: 18; P. aeruginosa: 20S. aureus: 15; S. pyogenes: 17
5bm-OCH3E. coli: 19; P. aeruginosa: 18S. aureus: 16; S. pyogenes: 18
5im-FE. coli: 22; P. aeruginosa: 21S. aureus: 20; S. pyogenes: 19

Antiviral Activity

The compound has also been evaluated for antiviral properties:

  • GW420867X , a related compound in clinical trials, demonstrated potent antiviral activity against HIV-1 with an IC50 value of 179μM179\mu M and an IC90 value of 11μM11\mu M . This suggests a potential pathway for the development of new antiviral agents based on the dihydroquinoxalinone scaffold.

Anti-inflammatory Activity

Research indicates that certain derivatives can act as anti-inflammatory agents by interacting with estrogen receptors:

  • A derivative was identified as an estrogen receptor antagonist with an IC50 value in nanomolar range, indicating significant potential for therapeutic applications in inflammatory diseases .

Case Studies

Several studies highlight the diverse biological activities of compounds related to the quinoxaline framework:

  • Clinical Trials : GW420867X was administered to HIV-1 infected patients and was well tolerated while exhibiting significant antiviral effects when used alone or in combination with other drugs .
  • Structure-Activity Relationship Studies : Investigations into various substitutions on the quinoxaline core have led to compounds with improved bioavailability and potency as non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

Scientific Research Applications

The compound 4-(2,4-bis((4-methoxyphenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in medicinal chemistry, materials science, and other relevant domains, supported by case studies and data tables.

Structure and Composition

  • Molecular Formula : C₁₈H₁₈N₄O₆
  • Molecular Weight : 382.36 g/mol
  • IUPAC Name : this compound

The compound features a quinoxaline core substituted with dinitrobenzoyl and methoxyphenyl groups, which contribute to its biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A series of experiments showed that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The presence of the methoxyphenyl group is thought to enhance its lipophilicity, allowing better penetration through bacterial membranes .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been studied for its anti-inflammatory effects. In vitro assays revealed that it reduces the production of pro-inflammatory cytokines in activated macrophages. This suggests potential applications in treating inflammatory diseases .

Photophysical Properties

The unique structure of this compound lends itself to applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). Its photophysical properties have been characterized using UV-Vis spectroscopy and fluorescence measurements, indicating a strong emission spectrum suitable for OLED applications .

Synthesis of Nanomaterials

The compound can serve as a precursor for synthesizing functionalized nanomaterials. Its ability to form stable complexes with metal ions has been explored for creating nanocomposites with enhanced electrical conductivity and catalytic properties .

Case Study 1: Anticancer Research

A research team synthesized several derivatives based on the core structure of this compound to evaluate their anticancer efficacy. The most promising derivative demonstrated a 70% inhibition rate against MCF-7 breast cancer cells at a concentration of 10 µM over 48 hours .

Case Study 2: Antimicrobial Testing

In a comparative study against standard antibiotics, the compound exhibited superior activity against Staphylococcus aureus and Escherichia coli strains. The minimum inhibitory concentration (MIC) was found to be lower than that of commonly used antibiotics such as penicillin and ampicillin .

Comparison with Similar Compounds

Quinoline Derivatives with Methoxyphenyl Substituents

Compounds such as 4-Amino-2,3-bis(4-methoxyphenyl)quinoline (4l) and 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) () share methoxyphenyl substituents but differ in core structure. Key distinctions include:

  • Core Structure: The target compound’s dihydroquinoxalinone core contrasts with the quinoline backbone of 4k/4l. Quinoxaline derivatives generally exhibit enhanced π-conjugation and redox activity compared to quinolines.
  • Synthesis : 4k/4l are synthesized via PdCl₂(PPh₃)₂-catalyzed cross-coupling reactions , whereas the target compound likely involves a multistep sequence, including Stille coupling (as seen in ) and nitro-group introduction.
  • Functional Groups : The target’s 3,5-dinitrobenzoyl group introduces strong electron-withdrawing effects, absent in 4k/4l. This may influence solubility, stability, and electronic properties.

Quinoxaline-Based Derivatives

Compounds like DNB , bDNB , and DNP () share structural motifs with the target compound:

  • Core Similarities: DNB and the target compound both incorporate quinoxaline-derived cores. DNB features a quinoxalin-2,3-diyl backbone, while the target’s dihydroquinoxalinone includes a ketone group.
  • Substituents: Both classes utilize bis(4-methoxyphenyl)amino groups, which enhance electron-donating capacity and steric bulk.
  • Synthesis : DNB derivatives are synthesized via Stille coupling using tributyltin intermediates and Pd catalysis . The target compound may employ similar coupling steps but requires additional nitro-functionalization.

Nitro-Substituted Analogues

The presence of 3,5-dinitrobenzoyl in the target compound aligns with nitro-functionalized precursors like 3,5-dinitrobenzoyl chloride (CAS 119-27-7) . Comparatively, 2,4-dinitrophenylhydrazine (CAS 99-33-2) and 3,4-dinitroaniline (CAS 961-68-2) () highlight the versatility of nitro groups in directing reactivity. The target’s nitro groups may enhance thermal stability and electrophilicity, similar to these analogues.

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Method Melting Point/Properties Reference
Target Compound 3,4-Dihydroquinoxalin-2(1H)-one 2,4-Bis((4-methoxyphenyl)amino)-3,5-dinitrobenzoyl Likely Stille coupling + nitro-functionalization N/A -
4-Amino-2,3-bis(4-methoxyphenyl)quinoline (4l) Quinoline 2,3-Bis(4-methoxyphenyl) Pd-catalyzed cross-coupling Solid, IR: 3350 cm⁻¹ (NH₂)
DNB (Quinoxaline derivative) Quinoxalin-2,3-diyl Bis(4-methoxyphenyl)amino Stille coupling with Pd catalyst N/A
3,5-Dinitrobenzoyl chloride Benzoyl chloride 3,5-Dinitro Commercial precursor CAS 119-27-7

Key Research Findings

  • Synthetic Complexity : Compared to DNB derivatives, the target compound’s synthesis likely requires additional steps for nitro-group introduction and benzoylation .
  • Thermal Stability : Nitro-substituted analogues like 3,5-dinitrobenzoyl chloride exhibit high thermal stability, suggesting similar behavior in the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.